Cas no 166168-13-4 (1,4-Cyclohexanedimethanamine, N,N-dimethyl-, trans-)
166168-13-4 structure
Product Name:1,4-Cyclohexanedimethanamine, N,N-dimethyl-, trans-
CAS No:166168-13-4
MF:C10H22N2
MW:170.295082569122
CID:3808118
PubChem ID:21843884
Update Time:2025-04-22
1,4-Cyclohexanedimethanamine, N,N-dimethyl-, trans- Chemical and Physical Properties
Names and Identifiers
-
- 1,4-Cyclohexanedimethanamine, N,N-dimethyl-, trans-
- 1,4-Cyclohexanedimethanamine,N,N-dimethyl-,trans-
- 1,4-Cyclohexanedimethanamine, N,N-dimethyl-, trans- (9CI)
- 166168-13-4
- SCHEMBL8386852
- [(1r,4r)-4-[(dimethylamino)methyl]cyclohexyl]methanamine
- 1-(4-(Aminomethyl)cyclohexyl)-N,N-dimethylmethanamine
- 1-(trans-4-(Aminomethyl)cyclohexyl)-N,N-dimethylmethanamine
- A1-20645
- FPVLWAAVKMZUJN-UHFFFAOYSA-N
- 1-[(1r,4r)-4-[(dimethylamino)methyl]cyclohexyl]methanamine
- [4-[(dimethylamino)methyl]cyclohexyl]methanamine
- AKOS017529256
- {4-[(dimethylamino)methyl]cyclohexyl}methanamine
- 949556-43-8
- SCHEMBL8387573
-
- Inchi: 1S/C10H22N2/c1-12(2)8-10-5-3-9(7-11)4-6-10/h9-10H,3-8,11H2,1-2H3/t9-,10-
- InChI Key: FPVLWAAVKMZUJN-MGCOHNPYSA-N
- SMILES: [C@@H]1(CN(C)C)CC[C@@H](CN)CC1
Computed Properties
- Exact Mass: 170.178298710Da
- Monoisotopic Mass: 170.178298710Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 115
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 29.3Ų
1,4-Cyclohexanedimethanamine, N,N-dimethyl-, trans- Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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